molecular formula C9H11N3O B15245212 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine

3-Ethoxy-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B15245212
M. Wt: 177.20 g/mol
InChI Key: MCLXYXHZHRETLQ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties. The presence of both nitrogen atoms in the ring structure imparts significant reactivity and biological activity to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired imidazo[1,2-a]pyrazine scaffold .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyrazine
  • 3-Ethyl-2-methylimidazo[1,2-a]pyrazine
  • 2,5-Dimethylimidazo[1,2-a]pyrazine

Comparison: 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. The ethoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-ethoxy-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C9H11N3O/c1-3-13-9-7(2)11-8-6-10-4-5-12(8)9/h4-6H,3H2,1-2H3

InChI Key

MCLXYXHZHRETLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C2N1C=CN=C2)C

Origin of Product

United States

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